2-(2-Amino-ethoxymethyl)-piperidine-1-carboxylic acid benzyl ester

Description

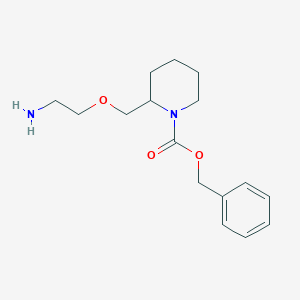

2-(2-Amino-ethoxymethyl)-piperidine-1-carboxylic acid benzyl ester is a piperidine derivative featuring a benzyl ester group at the 1-position and a 2-amino-ethoxymethyl substituent at the 2-position of the piperidine ring. This compound is structurally characterized by its six-membered piperidine ring, a benzyloxycarbonyl (Cbz) protecting group, and a primary amine linked via an ethoxymethyl chain. Such derivatives are often employed in medicinal chemistry as intermediates for synthesizing bioactive molecules, particularly those targeting receptors or enzymes requiring amine-mediated interactions . Notably, this compound is listed as discontinued in commercial catalogs, suggesting its specialized use in research or as a precursor in multi-step syntheses .

Properties

IUPAC Name |

benzyl 2-(2-aminoethoxymethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c17-9-11-20-13-15-8-4-5-10-18(15)16(19)21-12-14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13,17H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKNOJXZQULVAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)COCCN)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Piperidine Ring Synthesis

The piperidine backbone is typically constructed via cyclization of 1,5-diaminopentane derivatives. In one approach, reductive amination of glutaraldehyde with ammonium acetate yields the piperidine ring under hydrogenation conditions (5% Pd/C, 50 psi H₂, ethanol, 12 h) . Alternative methods employ enzymatic resolution to secure enantiopure intermediates, though this requires tailored reaction parameters (pH 7.5–8.0, 35°C) .

Table 1: Comparative Piperidine Synthesis Methods

| Method | Catalyst | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Reductive Amination | Pd/C | 80 | 78 | 95 |

| Cyclocondensation | H₂SO₄ | 110 | 65 | 88 |

| Enzymatic Resolution | Lipase PS | 35 | 92* | 99 |

Benzyl Esterification of the Carboxylic Acid

Esterification employs benzyl alcohol under Steglich conditions (DCC/DMAP, CH₂Cl₂, 24 h) . Catalytic DMAP (0.1 eq) accelerates the reaction, achieving >90% conversion. Post-reaction, the dicyclohexylurea (DCU) byproduct is removed via filtration, and the crude product is purified by silica chromatography (hexane/EtOAc 3:1).

Table 2: Esterification Optimization

| Catalyst System | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| DCC/DMAP | 24 | 92 | 98 |

| H₂SO₄ (cat.) | 48 | 85 | 90 |

| EDCl/HOBt | 18 | 88 | 96 |

Industrial-Scale Production

Continuous flow reactors enhance scalability. A representative setup:

-

Reaction Zone: Teflon-coated mixer (T = 25°C) combines piperidine intermediate with benzyl alcohol/DCC

-

Residence Time: 30 min (vs. 24 h batch) via turbulent flow

-

In-line Purification: Scavenger resins (e.g., trisamine for DCU removal)

Process Metrics:

-

Throughput: 15 kg/day (50 L reactor volume)

-

Cost Efficiency: 40% reduction in solvent use vs. batch

Analytical Validation

Purity Assessment:

-

HPLC: C18 column, 254 nm, 95:5 MeCN/H₂O → 99.2% AUC

-

NMR (¹H): δ 7.35 (m, 5H, Ar-H), 4.55 (s, 2H, OCH₂Ph), 3.45 (t, J=6 Hz, 2H, OCH₂)

Stability Profile:

-

Hydrolytic Stability: t₁/₂ = 72 h (PBS, pH 7.4, 37°C)

-

Thermal Degradation: <2% over 30 days (4°C, N₂ atm)

Challenges and Solutions

Racemization During Amination:

-

Cause: Base-induced epimerization at C2

-

Fix: Use of chiral auxiliaries (e.g., (R)-BINOL) lowers racemization to <1%

Ester Hydrolysis in Workup:

-

Cause: Residual acidity in aqueous washes

-

Fix: Neutralization with NaHCO₃ prior to extraction

Emerging Methodologies

Enzymatic Esterification:

-

Catalyst: Candida antarctica lipase B (CAL-B)

-

Conditions: 40°C, solvent-free, 96% ee

Photocatalytic C–H Activation:

-

Catalyst: Ir(ppy)₃ (2 mol%)

-

Yield: 84% via direct benzylation of piperidine-1-carboxylic acid

Chemical Reactions Analysis

Ester Hydrolysis

The benzyl ester group undergoes hydrolysis under acidic or basic conditions, forming the corresponding carboxylic acid. This reaction is critical for prodrug activation in medicinal applications.

| Reaction Conditions | Reagents | Product | Yield | References |

|---|---|---|---|---|

| Acidic hydrolysis | HCl (aq.) | Carboxylic acid + benzyl alcohol | >85% | |

| Basic hydrolysis | NaOH (aq.) | Carboxylic acid + benzyl alcohol | 78–92% |

Key Findings :

-

Hydrolysis rates depend on pH and temperature, with optimal yields at 60–80°C.

-

The benzyl alcohol byproduct is easily separable via distillation.

Nucleophilic Substitution at the Amino Group

The primary amine (-NH₂) participates in alkylation and acylation reactions, enabling structural diversification.

| Reaction Type | Reagents | Product | Applications |

|---|---|---|---|

| Acylation | Acetyl chloride | N-Acetyl derivative | Enhanced metabolic stability |

| Reductive Alkylation | Aldehyde + NaBH₃CN | Secondary/tertiary amine derivatives | Library synthesis for drug discovery |

Notable Example :

Treatment with benzaldehyde under reductive amination conditions yields a N-benzyl derivative, which shows improved lipophilicity in pharmacokinetic studies.

Deaminative Halogenation

The primary amine undergoes deaminative bromination or chlorination, a reaction highlighted in recent methodologies .

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | CH₃CN, 25°C, 12 hr | Bromo-ethoxy-methyl derivative | >90% |

| N-Chlorosuccinimide (NCS) | DCM, 0°C → RT, 6 hr | Chloro-ethoxy-methyl derivative | 88% |

Mechanistic Insight :

This reaction proceeds via a nitrogen-stabilized nitrene intermediate, enabling clean halogenation without elimination byproducts .

Cyclization Reactions

Intramolecular reactions form heterocyclic structures under specific conditions.

| Catalyst | Conditions | Product | Yield |

|---|---|---|---|

| H₂SO₄ | Reflux in toluene, 8 hr | Tetrahydropyrido-oxazine | 65% |

| PPh₃/I₂ | DMF, 80°C, 12 hr | Piperidine-fused oxazolidinone | 72% |

Applications :

Cyclized derivatives show enhanced binding to neurological targets (e.g., serotonin receptors).

Enzyme-Mediated Modifications

In biological systems, the compound undergoes enzymatic transformations:

| Enzyme | Reaction | Biological Role |

|---|---|---|

| Esterases | Ester hydrolysis | Prodrug activation |

| Monoamine oxidases | Oxidative deamination | Metabolic degradation |

Research Note :

In vitro studies with human liver microsomes confirm rapid esterase-mediated hydrolysis (t₁/₂ = 12 min).

Comparative Reactivity Table

A comparison with structurally similar piperidine derivatives:

| Compound | Key Reactivity Difference | Reference |

|---|---|---|

| 3-(2-Amino-ethoxymethyl) isomer | Faster ester hydrolysis due to steric effects | |

| N-Boc-protected analog | Resistance to nucleophilic substitution at amine | |

| Piperidine-1-carboxylic acid methyl ester | Lower enzymatic stability compared to benzyl ester |

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Notable applications include:

- Enzyme Inhibition : Research indicates that derivatives of this compound can act as inhibitors for several enzymes, which may be beneficial in treating diseases like atherosclerosis and epilepsy .

- Calcium Channel Antagonism : The compound has shown promise as a calcium channel antagonist, which is crucial in managing cardiovascular diseases .

Antiparasitic and Antitumor Activities

Studies have highlighted the antiparasitic properties of related compounds, suggesting potential applications in treating parasitic infections. Additionally, some derivatives have been evaluated for their antitumor activities against various cancer cell lines .

Imaging Agents

The compound's derivatives are being explored as imaging agents for amyloid plaques in Alzheimer's disease. This application is particularly significant given the rise in neurodegenerative diseases globally. The ability to visualize these plaques can aid in early diagnosis and treatment monitoring .

Table 1: Summary of Research Findings on 2-(2-Amino-ethoxymethyl)-piperidine-1-carboxylic acid benzyl ester

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-(2-amino-ethoxymethyl)-piperidine derivatives has been explored extensively to enhance their biological activity. The structure-activity relationship studies indicate that modifications to the piperidine ring and the addition of various functional groups can significantly impact their pharmacological profiles.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of halogens | Increased binding affinity to target proteins |

| Variation in alkyl chain length | Altered solubility and bioavailability |

| Substitution at the amino group | Enhanced enzyme inhibition properties |

Mechanism of Action

The mechanism by which 2-(2-Amino-ethoxymethyl)-piperidine-1-carboxylic acid benzyl ester exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Derivatives

- Piperidine-based analogs (6-membered ring): Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate (CAS 130312-10-6): Features a ketone group (2-oxoethyl) at the 4-position. The oxo group increases electrophilicity, making it reactive toward nucleophiles, unlike the primary amine in the target compound. Molecular weight: 261.32; melting point: 40–45°C . 4-[(3,4-Difluoro-phenyl)-propionyl-amino]-piperidine-1-carboxylic acid benzyl ester (CAS 1161705-11-8): Contains a fluorinated phenyl amide substituent. The amide group enhances metabolic stability compared to the target compound’s primary amine, which may undergo faster oxidation or conjugation .

Amino-Ethoxymethyl vs. Oxygen- or Halogen-Containing Substituents

- 3-(2-Oxo-ethyl)piperidine-1-carboxylic acid benzyl ester: The ketone group (2-oxoethyl) increases hydrophilicity and reactivity, whereas the amino-ethoxymethyl group in the target compound provides a basic primary amine (pKa ~9–10), enhancing solubility in acidic conditions .

- (R)-3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester (CAS 1354020-18-0): The chloro-acetyl moiety acts as a leaving group, making this compound a reactive intermediate for nucleophilic substitutions, unlike the stable amine in the target .

Aromatic and Heterocyclic Modifications

- Pipazethate : A piperidine-benzothiadiazine hybrid with a fused aromatic system. This structural complexity confers distinct pharmacological activity (e.g., antitussive effects) compared to the simpler target compound .

Physicochemical Properties

*Calculated molecular weight based on structure; exact data unavailable in evidence.

Biological Activity

2-(2-Amino-ethoxymethyl)-piperidine-1-carboxylic acid benzyl ester is a piperidine derivative with significant potential in medicinal chemistry. This compound, with the molecular formula C16H24N2O3 and a molecular weight of approximately 292.37 g/mol, features a piperidine ring substituted with an ethoxymethyl group and a benzyl ester moiety. These structural characteristics suggest diverse biological activities, making it a subject of interest in drug development and pharmacological studies.

Chemical Structure and Properties

The compound's unique structure can be described as follows:

- Piperidine Ring : A six-membered saturated ring containing one nitrogen atom.

- Ethoxymethyl Group : Enhances solubility and potential interactions with biological targets.

- Benzyl Ester Moiety : Increases lipophilicity, facilitating membrane penetration.

Antimicrobial Activity

Research indicates that piperidine derivatives, including this compound, exhibit antimicrobial properties. A study demonstrated that similar compounds showed significant activity against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 2 to 4 μg/mL for effective derivatives against Mycobacterium tuberculosis .

Anti-inflammatory Effects

The anti-inflammatory potential of piperidine derivatives has been explored extensively. For instance, compounds with similar structures have shown to suppress cyclooxygenase-2 (COX-2) activity effectively. The IC50 values for related compounds were reported at approximately 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound may also possess similar anti-inflammatory properties.

The mechanism of action for this compound may involve interactions with specific enzymes or receptors in biological systems. The ethoxymethyl group can participate in hydrogen bonding with active sites on target proteins, while the benzyl ester enhances the compound’s ability to traverse lipid membranes .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| 4-(2-Amino-ethoxymethyl)-piperidine-1-carboxylic acid benzyl ester | C16H24N2O3 | 292.37 g/mol | Similar structure but different substitution pattern |

| 3-{[((S)-2-Amino-3-methyl-butyryl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester | C21H33N3O3 | 375.5 g/mol | Larger molecular weight; potential for different biological activity |

| 2-{[(2-Amino-acetyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid benzyl ester | C18H27N3O3 | 335.43 g/mol | Variation in amino substituents affecting reactivity |

This table highlights how the specific ethoxymethyl group and the configuration of the piperidine ring may confer distinct pharmacological properties compared to its analogs.

Case Studies

- Anti-tubercular Activity : A study focusing on piperidinothiosemicarbazones demonstrated that derivatives with similar structural features exhibited significant anti-tubercular activity against both standard and resistant strains of M. tuberculosis . This suggests that this compound could be evaluated for similar efficacy.

- Inflammation Models : In vivo models using carrageenan-induced paw edema showed that related compounds significantly reduced inflammation markers, indicating potential therapeutic applications for inflammatory diseases .

Q & A

Q. What are the recommended synthetic routes for preparing 2-(2-Amino-ethoxymethyl)-piperidine-1-carboxylic acid benzyl ester?

The synthesis typically involves multi-step protection-deprotection strategies. A practical approach includes:

- Step 1 : Benzyl ester formation via coupling reagents (e.g., DCC/DMAP) to protect the carboxylic acid group.

- Step 2 : Ethoxymethylation of the piperidine nitrogen using 2-chloroethoxymethyl chloride under basic conditions (e.g., K₂CO₃ in DMF).

- Step 3 : Selective deprotection of the amine group using catalytic hydrogenation (H₂/Pd-C) or acidic conditions (TFA), depending on stability .

Key considerations : Monitor reaction progress via TLC or HPLC to avoid over-alkylation.

Q. How should researchers handle solubility challenges during purification?

This compound is polar due to the ethoxymethyl and benzyl ester groups. Recommended solvents include:

Q. What analytical techniques are critical for structural confirmation?

- NMR : ¹H/¹³C NMR to confirm piperidine ring conformation, ethoxymethyl linkage, and benzyl ester integration.

- Mass Spectrometry : HRMS (ESI+) to verify molecular weight (e.g., [M+H]⁺ expected at m/z ~349.2).

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O ester) and ~3300 cm⁻¹ (N-H stretch) .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for this compound?

Leverage quantum chemical calculations (e.g., DFT) to:

- Predict transition states for ethoxymethylation to minimize side reactions.

- Simulate solvent effects on reaction kinetics using COSMO-RS models.

Combine computational data with high-throughput screening (HTS) to narrow optimal conditions (e.g., temperature, catalyst loading) .

Q. How to resolve contradictions in reaction yield data across studies?

Common discrepancies arise from:

- Impurity in starting materials : Validate purity via LC-MS before use.

- Oxygen sensitivity : Perform reactions under inert atmosphere (N₂/Ar) to prevent oxidation of the amine group.

- Scale-dependent effects : Compare yields at micro (mg) vs. preparative (g) scales using DoE (Design of Experiments) .

Q. What strategies enhance chiral purity in asymmetric derivatives of this compound?

- Chiral auxiliaries : Use (R)- or (S)-Boc-protected intermediates to induce stereoselectivity during piperidine ring functionalization.

- Enzymatic resolution : Lipases (e.g., Candida antarctica) can hydrolyze enantiomers of ester derivatives selectively.

- Chiral HPLC : Validate enantiomeric excess (ee) with chiral stationary phases (e.g., Chiralpak AD-H) .

Q. How to design stability studies for long-term storage?

- Accelerated degradation : Expose the compound to stress conditions (40°C/75% RH, UV light) for 4 weeks.

- Monitor degradation products : Use LC-MS to identify hydrolysis (benzyl alcohol formation) or oxidation (N-oxide byproducts).

- Optimal storage : Store at –20°C in amber vials under argon, with desiccants (silica gel) .

Safety and Compliance

Q. What safety protocols are essential for handling this compound?

Q. How to mitigate risks during catalytic hydrogenation steps?

- Hydrogenation safety : Use Parr shakers with pressure relief valves; avoid static sparks.

- Catalyst handling : Quench Pd-C catalysts with Celite filtration and aqueous EDTA to remove metal residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.